Potency Differentiation vs. ATP Synthesis-IN-1
ATP synthase inhibitor 2 TFA exhibits an IC50 of 10 μg/mL against P. aeruginosa ATP synthase in vitro, matching the potency of the most active quinoline analogue identified in the original SAR study [1]. In the same study, the strongest inhibitor (a C1/C2-substituted quinoline) also demonstrated an IC50 of 10 μg/mL and reduced PA ATP synthase activity to 24% of control levels [1]. This potency is approximately 43-fold lower (higher IC50) than that reported for the quinoline derivative WSA238 against A. baumannii ATP synthase (IC50 = 230 ng/mL) [2], underscoring the species-specific nature of ATP synthase inhibition.
| Evidence Dimension | In vitro ATP synthase inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 10 μg/mL |
| Comparator Or Baseline | Strongest quinoline analogue in SAR study: IC50 = 10 μg/mL; WSA238: IC50 = 230 ng/mL (0.23 μg/mL) against A. baumannii ATP synthase |
| Quantified Difference | Equivalent to most potent quinoline analogue against P. aeruginosa; ~43-fold less potent than WSA238 against A. baumannii |
| Conditions | Purified P. aeruginosa ATP synthase enzymatic assay; A. baumannii ATP synthase enzymatic assay |
Why This Matters
This quantitative potency establishes ATP synthase inhibitor 2 TFA as a tool compound for probing P. aeruginosa ATP synthase specifically, while highlighting that cross-species potency cannot be assumed.
- [1] Ciprich JF, Buckhalt AJE, Carroll LL, et al. Synthesis and Evaluation of Pseudomonas aeruginosa ATP Synthase Inhibitors. ACS Omega. 2022;7(32):28434-28444. doi:10.1021/acsomega.2c03127 View Source
- [2] Quinoline ATP Synthase Inhibitors with Activity Against Multidrug Resistant Acinetobacter baumannii and Pseudomonas aeruginosa. ChemMedChem. 2025;20(10):e202400952. doi:10.1002/cmdc.202400952 View Source
